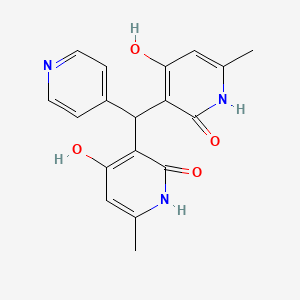
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as PDP or PDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDP is a bis-chelating ligand that can form stable complexes with various metal ions.
作用機序
The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The metal complexes of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can interact with various biological molecules such as enzymes, proteins, and DNA, leading to various biological effects. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by disrupting the redox balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). The iron complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the growth of bacteria by disrupting iron metabolism. The zinc complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the activity of metalloenzymes.
実験室実験の利点と制限
The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. However, the limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination.
将来の方向性
There are several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research. One direction is to study the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in catalytic reactions. Another direction is to study the effect of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) metal complexes on various biological systems such as enzymes, proteins, and DNA. Additionally, the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in drug delivery systems and imaging agents can also be explored.
Conclusion:
In conclusion, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry. The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. The limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination. Several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research include studying its potential use in catalytic reactions, its effect on various biological systems, and its use in drug delivery systems and imaging agents.
合成法
The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base such as sodium hydroxide. The reaction yields 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) as a yellow solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in various fields such as catalysis, bioinorganic chemistry, and medicinal chemistry. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to form stable complexes with various metal ions such as copper, iron, and zinc, making it a potential candidate for catalytic reactions. In bioinorganic chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been used as a chelating agent for metal ions in enzymes and proteins. In medicinal chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been studied for its potential use in cancer therapy and neurodegenerative diseases.
特性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-4-ylmethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-7-12(22)15(17(24)20-9)14(11-3-5-19-6-4-11)16-13(23)8-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHJAYPEIUZAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=NC=C2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

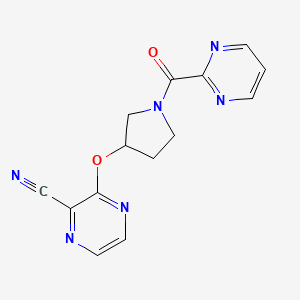
![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)
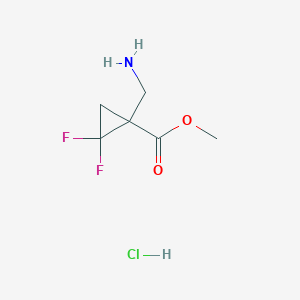
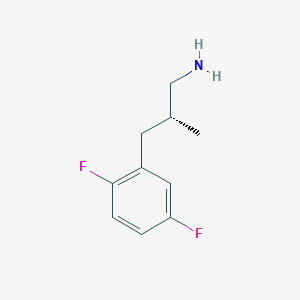
![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)
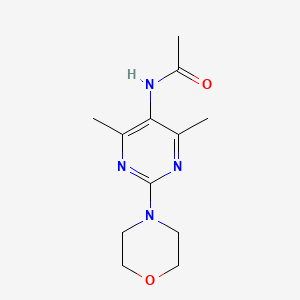
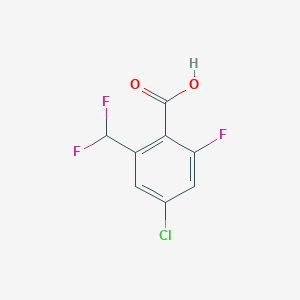
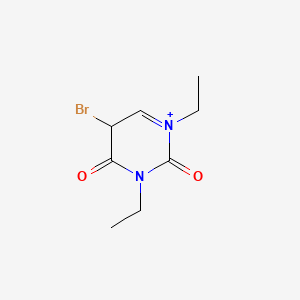
![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)